N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound that features a benzodioxole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(naphthalen-2-yl)hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of benzodioxole and naphthalene moieties, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C20H17N3O3/c24-20(12-21-17-7-6-15-3-1-2-4-16(15)10-17)23-22-11-14-5-8-18-19(9-14)26-13-25-18/h1-11,21H,12-13H2,(H,23,24)/b22-11+ |
InChI Key |
AKWFIPNGNLANKW-SSDVNMTOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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